molecular formula C20H17FO4S B1329796 Aptosyn; Exisulind

Aptosyn; Exisulind

Cat. No. B1329796
M. Wt: 372.4 g/mol
InChI Key: MVGSNCBCUWPVDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulindac sulfone belongs to the class of organic compounds known as indenes and isoindenes. Indenes and isoindenes are compounds containing an indene moiety(which consists of a cyclopentadiene fused to a benzene ring), or a isoindene moiety (which consists of a cyclopentadiene fused to cyclohexadiene ring). Sulindac sulfone is considered to be a practically insoluble (in water) and relatively neutral molecule. Sulindac sulfone has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, sulindac sulfone is primarily located in the cytoplasm and membrane (predicted from logP).

Scientific Research Applications

Aptamer Technology in Biosciences

Aptamer technology, including Exisulind, has shown significant promise in biosciences, especially in the field of diabetes research. Machine learning and data mining methods are increasingly vital in transforming health-related data into valuable knowledge. The applications of machine learning, data mining techniques, and tools in the field of diabetes research are extensive, particularly in prediction and diagnosis, complications, genetic background and environment, and healthcare management (Kavakiotis et al., 2017).

Non-conventional Interventions Against Antibiotic Resistance

The growing crisis of antimicrobial resistance has led the scientific community to explore non-conventional interventions, such as aptamers-based treatment and diagnosis. Aptamer technology, which includes substances like Exisulind, is emerging as a robust alternative to traditional approaches, particularly in targeting resistant bacteria. The application of aptamer technology has seen significant advancements, especially in the context of enterobacteria and non-fermenters, highlighting the potential of this approach in addressing global health threats (Bes et al., 2022).

Diagnostic Tests Based on Aptamers

Aptamers, such as those related to Exisulind, are gaining attention for their potential in developing new methods for the diagnosis and treatment of human diseases. Their high specificity and affinity for target recognition make them suitable alternatives to antibodies, offering a promising pathway for the implementation of new parasite detection methods in medical parasitology (Ospina-Villa et al., 2020).

Use of Aptamers in Prostate Cancer

The limited diagnosis and therapy options for prostate cancer highlight the need for more effective alternatives. Aptamers, like those related to Exisulind, offer versatile tools that can be applied for better clinical management of prostate cancer patients. The development of aptamer-based applications in this field shows promising trends and potential for future advancements (Campos-Fernández et al., 2021).

Aptamers for Vitamin and Mineral Detection

Aptamers are also being explored for their potential in detecting vitamins and minerals, given the prevalence of deficiencies globally. These synthetic nucleic acids can be engineered to be analyte-specific and offer high sensitivity and affinity, making them suitable for biosensor applications. Aptamers related to Exisulind could play a crucial role in the rapid, simple, and specific assessment of vitamins and minerals in biological samples, marking a significant advancement in research and healthcare (Heydari et al., 2019).

properties

Product Name

Aptosyn; Exisulind

Molecular Formula

C20H17FO4S

Molecular Weight

372.4 g/mol

IUPAC Name

2-[6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetic acid

InChI

InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)

InChI Key

MVGSNCBCUWPVDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-fluoro-2-methyl-1-(ρ-methylsulfonylbenzylidene)-3-indenyl acetic acid is prepared by adding sodium methoxide (4.4M in MeOH, 68.5 ml, 0.3 mol) dropwise to a stirred cooled mixture of 5-fluoro-2-methyl-1-(ρ-methylsulfinylbenzylidene)-3-indenyl acetic acid (100 g, 0.281 mol) in methanol (250 ml) and acetonitrile (500 ml). Sodium bicarbonate (0.56 mol) and hydrogen peroxide (30% in water, 0.56 mol) are added and allowed to react for 18 hours at -10° C. Excess sodium bicarbonate is filtered off, and cooled filtrate (0° C.) neutralized dropwise to pH 7 with 1M hydrochloric acid (350 ml). The resulting product is then filtered and washed with methanol. A thin layer chromatography system to check for purity utilizes chloroform:methyl isobutyl ketone (8:2); the Rf value is 0.21. A tetrahydrofuran/diisopropyl ether combination can be used for product recrystallization. Reaction yield is 89%. The product has a mp of 205°-206° C. (R1 =hydrogen; R2 =CH3 ; R3 =5-fluoro; R4 =hydrogen; R5 =CH3SO2 --)
Quantity
68.5 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0.56 mol
Type
reactant
Reaction Step Three
Quantity
0.56 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

5-fluoro-2-methyl-1-(p-methylsulfonylbenzylidene)-3-indenyl acetic acid is prepared by adding sodium methoxide (4.4M in MeOH, 68.5 ml, 0.3 mol) dropwise to a stirred, cooled mixture of 5-fluoro-2-methyl-1-(p-methylsulfmylbenzylidene)-3-indenyl acetic acid (100 g, 0.281 mol) in methanol (250 ml) and acetonitrile (500 ml). Sodium bicarbonate (0.56 mol) and hydrogen peroxide (30% in water, 0.56 mol) are added and allowed to react for 18 hours at -10° C. Excess sodium bicarbonate is filtered off, and cooled filtrate (0° C.) neutralized dropwise to pH 7 with 1M hydrochloric acid (350 ml). The resulting product is then filtered and washed with methanol. A thin layer chromatography system to check for purity utilizes chloroform:methyl isobutyl ketone (8:2); the Rf value is 0.21. A tetrahydrofuran/diisopropyl ether combination can be used for product recrystallization. Reaction yield is 89%. (R1 =5-fluoro; R2 =CH3 ; R3 =hydrogen; R4 =COOH; R5 =CH3SO2; n=1).
Quantity
68.5 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0.56 mol
Type
reactant
Reaction Step Three
Quantity
0.56 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To 5-fluoro-2-methyl-1-(p-methylsulfinylbenzylidene)-3-indenylacetic acid (12.0 g, 33.66 mmol) in 140 ml THF is added gradually at 0° C. a solution of OXONE (12.47 g, 36.72 mmol) and tetrabutylammoniumhydrogensulfate (1.0 g, 1.62 mmol) in 35 ml H2O. The temperature of the reaction mixture is maintained in the range of 13°-23° C. After 24 h at room temperature, the THF phase is separated from the water phase and is dripped into water (280 ml, 40° C.). The suspension is stirred until it reaches room temperature. The yellow crystals of 5-fluoro-2-methyl-1-(p-methylsulfonylbenzylidene)-3-indenylacetic acid are filtered off and are washed with water (30 ml). 11.3 g, 30.29 mmol, 90% mp. 204°-206° C.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
12.47 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Aptosyn; Exisulind
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Aptosyn; Exisulind
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Aptosyn; Exisulind
Reactant of Route 4
Aptosyn; Exisulind
Reactant of Route 5
Aptosyn; Exisulind
Reactant of Route 6
Aptosyn; Exisulind

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